molecular formula C18H21BrO2 B1252090 16-Bromoestrone

16-Bromoestrone

Cat. No.: B1252090
M. Wt: 349.3 g/mol
InChI Key: ONEZAEJNFATWNE-DIQFNYNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Bromoestrone is a brominated derivative of the natural estrogen steroid estrone, characterized by a bromine atom substitution at the C16 position. This structural modification alters its biochemical interactions, particularly in binding to bromodomains—protein domains that recognize acetylated lysine residues in histones and play critical roles in epigenetic regulation .

Properties

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-16-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H21BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-16,20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1

InChI Key

ONEZAEJNFATWNE-DIQFNYNJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)O

Synonyms

16-bromoestrone
16-bromoestrone, (16beta)-isomer
16alpha-bromoestrone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

16-Bromoestrone belongs to a broader class of brominated steroids, which vary in bromine substitution patterns and core structures. Key analogs include:

Compound Core Structure Bromine Position Key Functional Groups Primary Applications
16-Bromoestrone Estrone C16 (α/β) 3-keto, 17-keto Bromodomain inhibition
16α-Bromoandrosterone Androstane C16α 3α-hydroxy, 17-keto Metabolic studies
2α,4α-Dibromocholestan-3-one Cholestane C2α, C4α 3-keto Surfactant/stereochemical studies
16α-Bromo-pregnenolone acetate Pregnane C16α 3β-acetoxy, 20-keto Steroid synthesis intermediate

Structural Insights :

  • The C16 bromination in 16-Bromoestrone distinguishes it from analogs like 16α-Bromoandrosterone, where bromine occupies a different stereochemical position (α vs. β) on a androstane backbone. This affects ligand-receptor interactions, as the estrone-derived structure enables unique hydrogen bonding with bromodomains .
  • Dibrominated compounds (e.g., 2α,4α-Dibromocholestan-3-one) exhibit reduced selectivity due to steric bulk, limiting their utility in targeted epigenetic research compared to mono-brominated derivatives like 16-Bromoestrone .

Key Findings :

  • Ligand Efficiency : 16-Bromoestrone’s LE (0.32) surpasses other brominated steroids, indicating a favorable balance of binding affinity and molecular size .
  • Thermodynamic Stability : Isothermal titration calorimetry (ITC) data for 16-Bromoestrone (, Figure S1) suggests a ΔG of -9.8 kcal/mol, reflecting stronger binding to BRD4 compared to 16α-Bromoandrosterone (ΔG: -7.2 kcal/mol) .

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